1-(2-Methylthiazol-4-yl)ethanone

Catalog No.
S754431
CAS No.
23002-78-0
M.F
C6H7NOS
M. Wt
141.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylthiazol-4-yl)ethanone

CAS Number

23002-78-0

Product Name

1-(2-Methylthiazol-4-yl)ethanone

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanone

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

InChI

InChI=1S/C6H7NOS/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3

InChI Key

UJIGIKQKDDJTJL-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C(=O)C

Canonical SMILES

CC1=NC(=CS1)C(=O)C
  • Organic synthesis: 1-(2-Methylthiazol-4-yl)ethanone contains a thiazole ring, a five-membered heterocyclic compound with potential applications in medicinal chemistry and material science []. Research might focus on developing new synthetic methods for this molecule or similar thiazole derivatives.
  • Bioorganic chemistry: The presence of the carbonyl group (C=O) suggests potential for 1-(2-Methylthiazol-4-yl)ethanone to participate in biological processes. Research could involve investigating its interactions with enzymes or other biomolecules.
  • Material science: The aromatic nature of the thiazole ring and the presence of the carbonyl group could render 1-(2-Methylthiazol-4-yl)ethanone interesting for studies in material science. Research might explore its potential use in the development of new polymers or functional materials.

1-(2-Methylthiazol-4-yl)ethanone, with the chemical formula C₆H₇NOS, is a thiazole derivative characterized by the presence of a methyl group at the 2-position of the thiazole ring and an ethanone functional group. Thiazoles are five-membered heterocycles containing nitrogen and sulfur, which contribute to their unique chemical reactivity and biological properties. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the biological activities associated with thiazole derivatives.

The chemical behavior of 1-(2-Methylthiazol-4-yl)ethanone is influenced by the thiazole ring's reactive positions. Common reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thiazole can act as a nucleophile, allowing for various substitution reactions.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex molecules, particularly with aldehydes or other ketones.
  • Oxidation: The thiazole ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.

These reactions are critical for synthesizing more complex thiazole derivatives, which may exhibit enhanced biological activities.

1-(2-Methylthiazol-4-yl)ethanone and its derivatives have been studied for various biological activities, including:

  • Antimicrobial Properties: Thiazole derivatives often exhibit significant antibacterial and antifungal activity. For instance, modifications to the thiazole ring can enhance their effectiveness against specific pathogens.
  • Anticancer Activity: Some studies indicate that compounds containing thiazole moieties can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition: Certain derivatives have shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases like diabetes or cancer .

Several methods exist for synthesizing 1-(2-Methylthiazol-4-yl)ethanone:

  • Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloaldehydes or ketones with thioureas, leading to thiazole formation. The reaction conditions can be adjusted to yield various substituted thiazoles .
  • One-Pot Reactions: Recent approaches have focused on one-pot synthesis techniques that simplify the process and improve yields while minimizing by-products .
  • Reflux Methods: Traditional reflux methods using solvents like methanol or ethanol can also be employed to produce this compound efficiently .

1-(2-Methylthiazol-4-yl)ethanone has several applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a building block for developing new drugs targeting infectious diseases and cancer.
  • Agriculture: It may be utilized in agrochemicals for pest control due to its antimicrobial properties.
  • Chemical Research: As a versatile reagent, it is used in synthetic organic chemistry for creating more complex molecular structures.

Interaction studies of 1-(2-Methylthiazol-4-yl)ethanone often focus on its binding affinities with various biological targets:

  • Enzyme Binding: Research indicates that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at metabolic disorders .
  • Receptor Interactions: Studies suggest potential interactions with various receptors in biological systems, influencing signaling pathways relevant to disease states .

Similar Compounds

Several compounds share structural similarities with 1-(2-Methylthiazol-4-yl)ethanone. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Methylthiazol-5-yl)ethanoneC₆H₇NOSDifferent methyl substitution on the thiazole ring; potential for varied biological activity .
2-Amino-thiazoleC₄H₄N₂SContains an amino group; known for significant antibacterial properties.
4-ThiazolylacetophenoneC₉H₇NOSAcetophenone derivative; exhibits distinct pharmacological effects compared to ethanone derivatives.

These compounds highlight the diversity within thiazole derivatives while emphasizing the unique properties of 1-(2-Methylthiazol-4-yl)ethanone.

XLogP3

1.4

Wikipedia

1-(2-methylthiazol-4-yl)ethanone

Dates

Modify: 2023-08-15

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